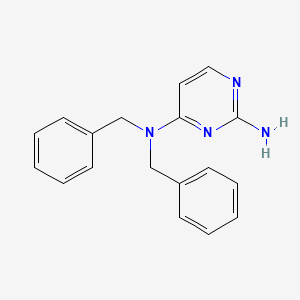

N4,N4-Dibenzylpyrimidine-2,4-diamine

Description

N4,N4-Dibenzylpyrimidine-2,4-diamine is a pyrimidine derivative featuring two benzyl groups at the N4 position and amine groups at the 2- and 4-positions. It serves as a critical building block in organic synthesis, particularly for constructing complex molecules in drug discovery and materials science . Its structure allows for versatile functionalization, enabling modifications to enhance pharmacological properties such as solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

4-N,4-N-dibenzylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c19-18-20-12-11-17(21-18)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTSYPLNGGMZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dibenzylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the pyrimidine ring attack the benzyl halides, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dibenzylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzyl halides, sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4,N4-dibenzylpyrimidine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Chemical Properties and Structure

N4,N4-Dibenzylpyrimidine-2,4-diamine has the following chemical characteristics:

- Molecular Formula : C16H18N4

- Molecular Weight : 282.34 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring with two benzyl groups attached to the nitrogen atoms at positions 4 and 4, contributing to its unique reactivity and biological activity.

Anticancer Activity

This compound has shown promising results in anticancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines.

- Case Study : A study demonstrated that this compound exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent antiproliferative effects. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspase-3.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induces apoptosis via mitochondrial pathway |

| HeLa | 15 | Inhibits cell proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial strains.

- Case Study : In vitro testing revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 15 |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.

- Mechanism of Action : this compound binds to the active sites of specific enzymes, effectively blocking their function and leading to various biological effects.

Mechanism of Action

The mechanism of action of N4,N4-Dibenzylpyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine-2,4-diamines

- Example: N4-(4-Fluorobenzyl)-N2-isopropylthieno[3,2-d]pyrimidine-2,4-diamine ().

- Key Differences: Core Structure: A thiophene ring fused to pyrimidine, introducing sulfur into the aromatic system. Substituents: Fluorobenzyl and isopropyl groups enhance antibacterial activity against S. Physicochemical Data:

- HRMS: m/z 317.1231 (calculated), 317.1234 (observed) .

- ¹³C NMR: Peaks at δ 163.24 (C=O) and 43.95 (CH₂) indicate electronic effects from fluorine .

Pyrrolo[2,3-d]pyrimidine-2,4-diamines

- Example : N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9, ).

- Substituents: Chlorophenyl and methylbenzyl groups confer activity as receptor tyrosine kinase inhibitors. Physicochemical Data:

- ¹H NMR: δ 2.27 (CH₃), 3.89 (CH₂) . Activity: Targets kinases involved in cancer progression, contrasting with the antibacterial focus of thieno derivatives .

Quinazoline-2,4-diamines

Pyrido[3,2-d]pyrimidine-2,4-diamines

- Example : N2-Isopropyl-N4-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4-diamine ().

- Key Differences :

- Core Structure : A pyridine ring fused to pyrimidine, altering electronic properties.

- Substituents : Trifluoromethylbenzyl enhances metabolic stability.

- Physicochemical Data :

- HRMS: m/z 372.1489 (calculated), 372.1491 (observed) .

Structure–Activity Relationship (SAR) Insights

- Benzyl vs. Halogenated Benzyl : Fluorine or chlorine substituents on the benzyl group (e.g., ) improve antibacterial and kinase inhibition by enhancing electronegativity and binding interactions.

- Fused Ring Systems: Thieno and pyrrolo derivatives exhibit distinct activities due to sulfur/nitrogen heteroatoms influencing electronic profiles and target selectivity.

- N-Alkylation : Isopropyl groups at N2 () reduce steric hindrance, improving bacterial membrane penetration.

Biological Activity

N4,N4-Dibenzylpyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a pharmacological agent. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with two benzyl groups at the N4 position. Its molecular formula is , and it exhibits properties that make it suitable for targeting specific biological pathways.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrimidine-2,4-diamines have demonstrated potent inhibition against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .

- Antiproliferative Effects : Studies have reported that related compounds exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values often in the nanomolar range. This suggests that this compound may also possess similar properties .

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antibacterial agents. The structure-activity relationship (SAR) studies highlight the importance of substituents on the benzyl groups for enhancing antimicrobial efficacy .

Anticancer Activity

A detailed study evaluated the anticancer potential of this compound in vitro using various cancer cell lines. The compound was tested against breast cancer (MDA-MB-231) and liver cancer (HepG-2) cell lines. The results indicated:

- Cell Viability Assays : The compound significantly reduced cell viability with an IC50 value of approximately 15 µM in MDA-MB-231 cells.

- Mechanism of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates, correlating with upregulation of cleaved caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Activity

In antimicrobial assays, this compound showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Salmonella typhimurium | 32 µg/mL |

These findings suggest that the compound may be effective against common bacterial pathogens and could be further developed as an antibiotic agent .

Case Studies

- Cancer Treatment : In a xenograft mouse model, treatment with this compound resulted in a tumor growth inhibition rate of 67% at a dose of 40 mg/kg compared to control groups. Histological analysis showed reduced tumor size and increased necrosis in treated mice.

- Infection Models : In vivo studies demonstrated that administration of the compound in a mouse model infected with S. aureus led to a significant reduction in bacterial load in tissues compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.